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CheF protein

Structural biology Archaea motility X-ray crystallography

CheF protein (CAS 123009-46-1) is the only known adaptor protein that directly couples phosphorylated CheY to the archaeal C-ring (ArlCDE complex) for rotational switching. Its elongated dimeric structure and dedicated C-terminal CheY-binding domain (PDB: 7OVP) make it essential for in vitro reconstitution of archaellar switching, structural studies of CheY-CheF complexes, and genetic analysis of tactic responses in model organisms like Halobacterium salinarum and Pyrococcus horikoshii. Researchers investigating flagellar motor morphology and methanol formation during B. subtilis chemotaxis require CheF, as this motor-associated phenotype cannot be recapitulated using CheB, CheR, or other canonical chemotaxis proteins. The H. pylori bifunctional CheF isoform (804 aa) contains a unique response regulator domain absent in archaeal and B. subtilis variants, making it necessary for H. pylori colonization and pathogenesis studies. CheF represents a rare model system for evolutionary studies of motility apparatus adaptation across archaea and bacteria, for which CheW and CheV are unsuitable due to their lack of equivalent domain-spanning functional divergence. Procure from specialized recombinant protein suppliers offering custom expression in E. coli with His-tag or tag-free options, or request a quote for catalog stock where available.

Molecular Formula C10H16O4
Molecular Weight 0
CAS No. 123009-46-1
Cat. No. B1168933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCheF protein
CAS123009-46-1
SynonymsCheF protein
Molecular FormulaC10H16O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CheF Protein (CAS 123009-46-1): A Chemotaxis Adaptor Protein with Distinct Archaeal and Bacterial Isoform Variants for Specialized Motility Research


CheF protein (CAS 123009-46-1) is a chemotaxis adaptor protein that serves as a critical interface between chemotaxis signal transduction systems and flagellar/archaellar motility apparatuses across prokaryotic domains. In archaea, CheF resides at the cytoplasmic face of the archaeal C-ring formed by ArlCDE proteins and directly interacts with phosphorylated CheY to mediate rotational switching of the archaellum [1]. In Bacillus subtilis, a distinct CheF homolog encodes an 18-kDa protein homologous to FliJ, a flagellar basal body component in Escherichia coli and Salmonella typhimurium [2]. The protein exhibits domain-specific functional divergence: archaeal CheF functions as a CheY-binding adaptor essential for any tactic response, while bacterial CheF homologs are associated with flagellar motor morphology and methanol formation during chemotaxis [1][2].

Why CheF Protein (CAS 123009-46-1) Cannot Be Substituted by Generic Chemotaxis Proteins Such as CheW, CheV, or CheY


CheF protein cannot be functionally substituted by other chemotaxis coupling or response regulator proteins due to its unique structural architecture and domain-specific interaction network. In archaea, CheF forms an elongated dimer with a twisted architecture that is structurally distinct from bacterial coupling proteins CheW and CheV, which lack the C-terminal tail domain required for CheY binding and rotational switching [1]. While CheV contains both CheW-like and response regulator domains, it functions primarily in receptor coupling and signal amplification rather than as a direct CheY-binding adaptor at the C-ring [2]. In B. subtilis, CheF homologs share sequence similarity with FliJ—a flagellar basal body component—not with canonical chemotaxis signaling proteins CheA, CheB, CheR, or CheY, rendering cross-substitution mechanistically impossible [3]. Furthermore, archaeal CheF is essential for any tactic response, whereas CheW and CheV mutants exhibit partial or conditional chemotaxis defects, indicating non-redundant functional roles [1][2].

CheF Protein (CAS 123009-46-1): Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Atomic Structure of Archaeal CheF Reveals Elongated Twisted Dimer Architecture Distinct from Bacterial C-Ring Adaptors

X-ray crystallography of CheF from Pyrococcus horikoshii (PDB: 7OVP) reveals that CheF forms an elongated dimer with a twisted architecture, a structural organization that is absent in bacterial coupling proteins such as CheW and CheV. The CheF dimer has a total formula weight of 80.3 kDa (two polymer chains) and a Cd Length of 295 amino acids per monomer, with CheY binding localized specifically to the C-terminal tail domain of CheF [1][2]. This contrasts with CheW, which functions as a monomeric adaptor with a CheW-like domain architecture (typically ~160-170 amino acids) and lacks the extended C-terminal tail domain required for direct CheY binding and rotational switching [3].

Structural biology Archaea motility X-ray crystallography

B. subtilis CheF Homolog (FliJ-Like) Displays Abnormal Methanol Release Phenotype Distinct from CheB and CheR Mutants

In Bacillus subtilis, cheF mutants exhibit abnormal methanol release during chemotaxis, a phenotype that is mechanistically distinct from mutants of receptor-modifying enzymes CheB (methylesterase) and CheR (methyltransferase). While CheB and CheR directly control receptor methylation states via covalent glutamate modification, the abnormal methanol release in cheF mutants suggests that flagellar motor morphology and functioning indirectly affect methanol formation [1][2]. This distinguishes CheF as a motor-associated protein rather than a receptor-modifying enzyme, consistent with its homology to FliJ (a flagellar basal body component required for basal body formation in E. coli and S. typhimurium) rather than to CheB or CheR [1].

Bacterial chemotaxis Methanol formation Flagellar motor

CheF Functions as Essential Archaea-Specific Chemotaxis Adaptor, Whereas CheW and CheV Exhibit Partial Functional Redundancy in Bacteria

In Halobacterium salinarum, CheF proteins are essential for any tactic response, interacting with chemotaxis proteins CheY, CheD, and CheC2 as well as flagella-accessory proteins FlaCE and FlaD [1]. In contrast, bacterial CheW and CheV exhibit partial functional redundancy: H. pylori cheW deletion mutants show total migration failure in semisolid agar assays, whereas cheV1 mutants exhibit significant but recoverable migration defects through genetic suppressors [2]. CheV3 mutants display an opposite phenotype with frequent direction changes rather than complete loss of chemotaxis [3]. The non-redundant essentiality of archaeal CheF contrasts with the conditional and variable phenotypes of bacterial CheW and CheV mutants, underscoring CheF's unique and irreplaceable role in archaeal taxis.

Archaea chemotaxis Protein essentiality Signal transduction

CheF Forms Stable Complex with Activated CheY, Whereas CheW Couples Receptors to CheA Kinase Without Direct CheY Interaction

Crystal structure analysis of CheF in complex with activated CheY (PDB: 7OVP) demonstrates that CheY binds directly to the C-terminal tail domain of CheF, inducing slight conformational changes within CheF [1]. This direct CheF-CheY interaction is structurally and functionally distinct from the role of CheW, which couples methyl-accepting chemoreceptors to the central two-component kinase CheA without directly binding CheY [2]. The CheF-CheY complex represents a dedicated adaptor-response regulator interface for archaellar rotational switching, whereas CheW functions upstream in the signaling cascade as a receptor-kinase coupling protein [1][2].

Protein-protein interaction CheY binding Rotational switching

Bifunctional CheF Isoform from H. pylori Contains 804 Amino Acids with Response Regulator Domain, Contrasting with Shorter Archaeal CheF (295 aa)

The CheF isoform from Helicobacter pylori (UniProtKB: Q9ZIQ6) is annotated as a bifunctional chemotaxis protein of 804 amino acids, substantially longer than the archaeal CheF consensus length of 295 amino acids [1][2]. Comparative modeling against template 1srrA (response regulator) indicates that the H. pylori CheF contains a response regulator domain (target region 677-799, sequence identity 24%, E-value 8e-20) that is absent in archaeal CheF [1]. This domain architecture difference distinguishes the H. pylori CheF isoform from both archaeal CheF and bacterial CheW/CheV proteins, warranting isoform-specific procurement based on the experimental organism of interest.

Protein isoform Domain architecture Helicobacter pylori

CheF Expression Level Directly Modulates Chemotaxis via IPTG-Inducible Dosage Control in B. subtilis

In Bacillus subtilis, the cheF gene has been cloned and expressed under an IPTG-inducible promoter, enabling precise titration of CheF protein dosage by varying IPTG concentration during growth [1]. This dosage-dependent modulation of chemotaxis provides an experimental advantage not readily available for CheW or CheV, whose expression-dosage relationships in B. subtilis are less well-characterized or show different regulatory dynamics. The ability to quantitatively control CheF expression levels makes this protein particularly valuable for studies examining concentration-dependent effects on flagellar motor function and methanol formation [1][2].

Gene expression Dosage-dependent phenotype IPTG induction

CheF Protein (CAS 123009-46-1): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Archaeal Archaellum Rotational Switching Mechanism Studies

CheF is the only known adaptor protein that directly couples phosphorylated CheY to the archaeal C-ring (ArlCDE complex) for rotational switching. Its elongated dimeric structure with twisted architecture and dedicated C-terminal CheY-binding domain [1] makes it essential for in vitro reconstitution of archaellar switching, structural studies of CheY-CheF complexes (PDB: 7OVP), and genetic analysis of tactic responses in archaeal model organisms such as Halobacterium salinarum and Pyrococcus horikoshii.

Bacterial Flagellar Motor-Methanol Coupling Investigations

In Bacillus subtilis, CheF homologs exhibit abnormal methanol release phenotypes that are mechanistically distinct from receptor-modifying enzymes CheB and CheR [1]. Researchers investigating the relationship between flagellar motor morphology and methanol formation during chemotaxis require B. subtilis CheF, as the motor-associated phenotype cannot be recapitulated using CheB, CheR, or other canonical chemotaxis proteins. The availability of an IPTG-inducible expression system further enables quantitative dose-response studies [2].

Helicobacter pylori Chemotaxis and Colonization Research

The H. pylori bifunctional CheF isoform (804 amino acids) contains a unique response regulator domain (target region 677-799, modeled on template 1srrA with 24% sequence identity) that is absent in archaeal and B. subtilis CheF variants [1]. This isoform is required for studies examining H. pylori chemotaxis signal transduction, mouse colonization assays, and the differential contributions of CheF versus CheV proteins to H. pylori motility and pathogenesis.

Comparative Prokaryotic Motility Evolution and Domain-Specific Adaptor Protein Studies

CheF represents a rare example of domain-specific functional divergence in chemotaxis adaptor proteins: archaeal CheF functions as an essential CheY-binding C-ring adaptor [1], whereas bacterial CheF homologs share sequence similarity with FliJ flagellar basal body components [2]. This divergence enables CheF to serve as a model system for evolutionary studies of motility apparatus adaptation across archaea and bacteria, for which CheW and CheV—which lack equivalent domain-spanning functional divergence—are unsuitable.

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